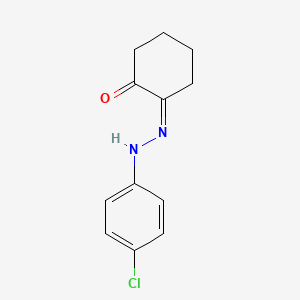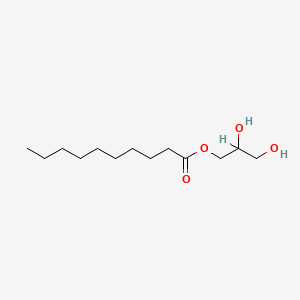
lead diphosphinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Lead diphosphinate can be synthesized through several methods. One common synthetic route involves the reaction of lead(II) acetate with diphosphinic acid under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated by filtration and drying . Industrial production methods may involve high-throughput synthesis and mechanochemical synthesis, which are cleaner and more efficient approaches .
Analyse Des Réactions Chimiques
Lead diphosphinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of lead(IV) compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation states of lead.
Substitution: This compound can participate in substitution reactions where the diphosphinate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. .
Applications De Recherche Scientifique
Lead diphosphinate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: While not widely used in medicine, its unique properties make it a candidate for further investigation in drug delivery systems.
Industry: This compound is used in the production of flame retardants and as a precursor for other lead-based compounds
Mécanisme D'action
The mechanism of action of lead diphosphinate involves its interaction with molecular targets through its diphosphinate groups. These interactions can lead to the formation of coordination complexes with metals, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Lead diphosphinate can be compared with other similar compounds, such as:
Lead phosphonate: Similar in structure but with different chemical properties and applications.
Lead hypophosphite: Another lead-based compound with distinct reactivity and uses.
Metal diphosphinates: Compounds like copper diphosphinate and zinc diphosphinate, which have different metal centers but similar ligand structures
Propriétés
Numéro CAS |
10294-58-3 |
|---|---|
Formule moléculaire |
H2O4P2Pb+2 |
Poids moléculaire |
335 g/mol |
Nom IUPAC |
lead(2+);phosphenous acid |
InChI |
InChI=1S/2HO2P.Pb/c2*1-3-2;/h2*(H,1,2);/q;;+2 |
Clé InChI |
KQWFPMFJUCTEFY-UHFFFAOYSA-N |
SMILES canonique |
OP=O.OP=O.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


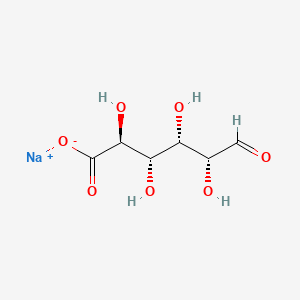
methyl}diazene](/img/structure/B1143524.png)
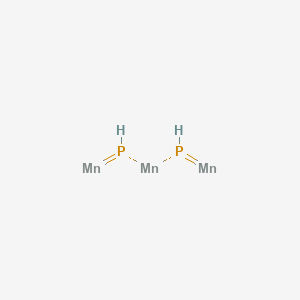
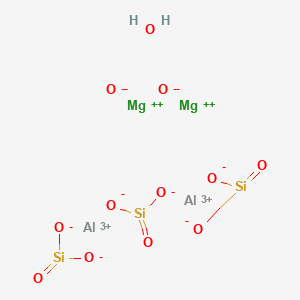
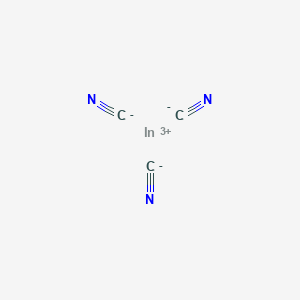
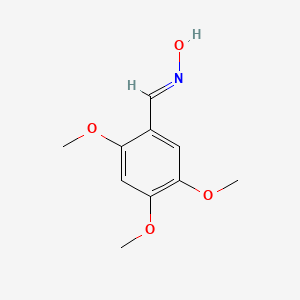
![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)
